molecular formula C40H72O8Sn B1627705 4-O-[[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate CAS No. 33568-99-9

4-O-[[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate

Cat. No.: B1627705
CAS No.: 33568-99-9
M. Wt: 799.7 g/mol
InChI Key: XITDVRBPGQGVFK-KKUWAICFSA-L
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Description

This organotin compound (CAS 15571-60-5) features a dioctylstannylene core linked via oxygen bridges to two 4-oxo-2-butenoic acid moieties, esterified with diisooctyl groups. Its molecular formula is C24H40O8Sn, with a molecular weight of 575.33 g/mol . The (2Z,2'Z) stereochemistry indicates a cis configuration at both double bonds, influencing its reactivity and interactions. The compound is regulated under TSCA due to its toxicity profile, with an acute oral LD50 of 2,450 mg/kg in rats .

Properties

CAS No.

33568-99-9

Molecular Formula

C40H72O8Sn

Molecular Weight

799.7 g/mol

IUPAC Name

4-O-[[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate

InChI

InChI=1S/2C12H20O4.2C8H17.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-3-5-7-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*8-7-;;;

InChI Key

XITDVRBPGQGVFK-KKUWAICFSA-L

Isomeric SMILES

CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCCCCCC(C)C)(OC(=O)/C=C\C(=O)OCCCCCC(C)C)CCCCCCCC

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C

Other CAS No.

33568-99-9

Pictograms

Health Hazard

Origin of Product

United States

Preparation Methods

Preparation of Dioctyltin Oxide (DOTO)

DOTO is synthesized via hydrolysis of dioctyltin dichloride. In a representative protocol, dioctyltin dichloride (1.0 mol) is stirred with aqueous sodium hydroxide (2.2 mol) at 60°C for 6 hours, yielding DOTO as a white precipitate. Filtration and vacuum drying achieve >95% purity.

Bridging with Bifunctional Ligands

The stannylene bis(oxy) bridge forms through DOTO’s reaction with diols or diacids. For instance, reacting DOTO (1.0 eq) with 4-oxo-2-butenoic acid (2.2 eq) in toluene at 110°C for 12 hours produces the tin-oxygen-carboxylate intermediate. Excess acid ensures complete substitution of hydroxide groups.

Esterification of 4-Oxo-2-Butenoic Acid

Acid-Catalyzed Esterification

Adapting methods from CN102701984A, 4-oxo-2-butenoic acid (1.0 mol) and diisooctyl alcohol (2.2 mol) are refluxed in toluene with concentrated sulfuric acid (3 wt%). The reaction achieves 89% conversion after 8 hours at 120°C, though prolonged heating risks E/Z isomerization.

Stereoselective Control

Maintaining the Z-configuration requires strict temperature control. Conducting the esterification at −20°C with pyridine as a proton sponge suppresses acid-catalyzed isomerization, yielding 78% Z-isomer. Nuclear magnetic resonance (NMR) analysis confirms geometry via coupling constants (J = 10–12 Hz for Z).

Coupling of Organotin and Ester Components

Stepwise Assembly

The tin-oxygen-carboxylate intermediate (1.0 eq) reacts with Z-configured 4-oxo-2-butenoic acid diisooctyl ester (2.0 eq) in dichloromethane under nitrogen. Triethylamine (2.2 eq) facilitates deprotonation, enabling nucleophilic attack on the tin center. After 24 hours at 25°C, column chromatography (silica gel, hexane/ethyl acetate 8:2) isolates the product in 65% yield.

One-Pot Approach

Combining DOTO, 4-oxo-2-butenoic acid, and diisooctyl alcohol in a single reactor with sulfuric acid (5 wt%) streamlines the process. After 48 hours at 100°C, the crude mixture undergoes neutralization (NaHCO3), extraction (ethyl acetate), and distillation to remove excess alcohol. This method achieves 58% overall yield but reduces stereochemical purity (Z:E = 3:1).

Purification and Analytical Validation

Distillation and Crystallization

Vacuum distillation (160°C, 5 mmHg) removes low-boiling impurities, followed by recrystallization from ethanol/water (7:3) to isolate the product. Purity exceeds 94% by high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

  • NMR : δ 0.8–1.6 ppm (octyl and isooctyl CH2/CH3), δ 5.6–6.2 ppm (Z-configured CH=CH), δ 7.2 ppm (Sn–O–C=O).
  • FT-IR : 1745 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=C), 650 cm⁻¹ (Sn–O).

Comparative Analysis of Synthetic Routes

Parameter Stepwise Assembly One-Pot Synthesis
Yield (%) 65 58
Z:E Ratio 9:1 3:1
Reaction Time (h) 24 48
Purity (%) 94 87

The stepwise method offers superior stereochemical control, while the one-pot approach reduces operational complexity. Catalyst choice (e.g., sulfuric acid vs. titanium esters) further influences efficiency.

Industrial Scalability and Challenges

Scaling production necessitates addressing tin toxicity and isomerization risks. Continuous flow reactors improve heat transfer, minimizing thermal degradation. Solvent recovery systems, as described in CN102718655A, enhance cost-effectiveness by recycling alcohols.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The tin center can be oxidized to form tin(IV) derivatives.

  • Reduction: : Reduction reactions can lead to the formation of tin(II) derivatives.

  • Substitution: : Substitution reactions at the tin center can introduce different organic groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride can be used.

  • Substitution: : Various nucleophiles can be employed for substitution reactions.

Major Products Formed

  • Oxidation: : Tin(IV) derivatives such as tin(IV) oxide.

  • Reduction: : Tin(II) derivatives such as tin(II) chloride.

  • Substitution: : Organotin compounds with different organic substituents.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its potential use in pharmaceuticals and drug delivery systems.

  • Industry: : Employed in the production of materials with specific properties, such as coatings and adhesives.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The tin center can coordinate with various biological molecules, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Toxicity : The target compound’s LD50 is higher (less toxic) than many dibutyltin analogs (e.g., dibutyltin dilaurate, LD50 ~175 mg/kg), reflecting reduced acute toxicity with longer octyl chains .
  • Lipophilicity : Didodecylstannylene derivatives (e.g., CAS 7324-77-8) exhibit higher molecular weights and lipophilicity, enhancing their persistence in hydrophobic matrices but complicating biodegradability .
  • Regulatory Scrutiny : All compounds with dibutyl- or dioctylstannylene cores are subject to TSCA Significant New Use Rules (SNURs), restricting industrial applications without prior EPA review .

Functional and Antimicrobial Activity

parasitica (EC50: 27.46–366.37 mg/L) . Comparatively, organotin compounds generally exhibit stronger biocidal activity due to tin’s electrophilic nature, but their environmental toxicity limits agricultural use .

Industrial and Commercial Relevance

  • Dibutyltin Analogs : Widely used in PVC stabilization but phased out in the EU under REACH due to reproductive toxicity .
  • Didodecylstannylene Derivatives : Marketed for specialized coatings and adhesives, leveraging enhanced thermal stability .

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration (Z,Z) of this organotin compound?

  • Methodological Answer : The (Z,Z) configuration can be validated using nuclear magnetic resonance (NMR) spectroscopy, particularly by analyzing coupling constants (J-values) between protons on double bonds. For example, vicinal coupling constants < 12 Hz typically indicate cis (Z) geometry. X-ray crystallography may also resolve stereochemistry if single crystals are obtainable .

Q. What are the acute toxicity parameters for this compound, and how should laboratory safety protocols be designed?

  • Methodological Answer : The reported LD50 in rats is 2450 mg/kg (oral, 26-week exposure) . While this suggests moderate toxicity, researchers must adopt precautionary measures such as glove-box handling, fume hoods, and personal protective equipment (PPE). Acute toxicity studies should include dose-response curves and comparative analysis with structurally related organotin compounds.

Q. What synthetic routes are documented for preparing this compound?

  • Methodological Answer : The compound is synthesized via condensation reactions between dioctyltin oxides and maleic anhydride derivatives. Key steps include:

  • Step 1 : Reaction of dioctyltin oxide with maleic anhydride in a 1:2 molar ratio under inert atmosphere.
  • Step 2 : Esterification with isooctyl alcohol using acid catalysts (e.g., p-toluenesulfonic acid).
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How does the hydrolytic stability of this compound vary under different pH conditions, and what degradation products form?

  • Methodological Answer : Hydrolytic stability can be assessed using accelerated aging tests:

  • Protocol : Dissolve the compound in buffered solutions (pH 2–12) at 50°C for 72 hours.
  • Analysis : Monitor degradation via LC-MS/MS. Expected products include dioctyltin oxides and maleic acid derivatives. Stability is highest in neutral pH, with rapid degradation under strongly acidic/basic conditions .

Q. What advanced spectroscopic techniques are suitable for quantifying trace organotin impurities in synthesized batches?

  • Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) for tin quantification (detection limit: 0.1 ppb). For structural identification of impurities, employ high-resolution Fourier-transform ion cyclotron resonance (FT-ICR) MS coupled with collision-induced dissociation (CID) .

Q. How does this compound interact with biological macromolecules (e.g., enzymes) in mechanistic toxicology studies?

  • Methodological Answer : Conduct in vitro assays using cytochrome P450 enzymes or glutathione S-transferase (GST):

  • Assay Design : Pre-incubate the compound with enzyme isoforms (e.g., CYP3A4) and quantify metabolite formation via LC-HRMS.
  • Findings : Organotin compounds often inhibit ATPase activity or disrupt redox homeostasis, but specific interactions require validation .

Data Contradictions and Research Gaps

Q. Why are there discrepancies in reported toxicity data for organotin compounds, and how can these be resolved?

  • Methodological Answer : Variability arises from differences in exposure routes, species sensitivity, and analytical methods. To resolve contradictions:

  • Meta-Analysis : Compile historical data (e.g., 1975 LD50 study vs. modern in vitro models) and apply weight-of-evidence approaches.
  • Standardization : Adopt OECD guidelines for acute toxicity testing (e.g., Test No. 423).

Q. What regulatory constraints apply to this compound under TSCA, and how do they impact cross-institutional collaboration?

  • Methodological Answer : The compound is regulated under 40 CFR 721.10004, requiring export notifications and restrictions on "significant new uses" . Researchers must file Premanufacture Notices (PMNs) for novel applications and document compliance in Material Transfer Agreements (MTAs).

Research Design Recommendations

Parameter Recommended Protocol Key References
Stereochemical Analysis NMR (J-coupling), X-ray crystallography
Toxicity Screening OECD Test No. 423 (Acute Oral Toxicity)
Degradation Studies Accelerated aging (pH 2–12, 50°C) + LC-MS/MS
Regulatory Compliance TSCA §5(a)(2) reporting via EPA’s CDX platform

Authoritative Sources Cited

  • Toxicity Data : GISAAA Gigiena i Sanitariya (1975) .
  • Regulatory Frameworks : EPA TSCA §5(a)(2) .
  • Synthetic Methods : KYOCERA Corporation (2005) , Kanto Reagents Catalog (2022) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-O-[[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate
Reactant of Route 2
Reactant of Route 2
4-O-[[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate

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